

L-Carnitine-13C Chloride for studying mitochondrial function.

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Compound of Interest

Compound Name: *L-Carnitine-13C Chloride*

Cat. No.: *B1152015*

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Executive Summary

Mitochondrial dysfunction is a hallmark of diverse pathologies, from Inborn Errors of Metabolism (IEM) to neurodegenerative diseases and drug-induced toxicity. The accurate assessment of mitochondrial fatty acid oxidation (FAO) relies heavily on profiling acylcarnitines—intermediate metabolites that reflect the functional state of the Carnitine Shuttle.

L-Carnitine-13C Chloride represents the gold standard in stable isotope internal standards and metabolic tracers. Unlike deuterated analogs, which carry risks of deuterium exchange and kinetic isotope effects (KIE), carbon-13 labeled carnitine offers superior chemical stability and mass spectral distinctness. This guide details the mechanistic application, experimental protocols, and data interpretation frameworks for utilizing L-Carnitine-13C in high-throughput mitochondrial assays.

The Mechanistic Core: The Carnitine Shuttle

To understand the utility of L-Carnitine-13C, one must first master the system it interrogates. Long-chain fatty acids (LCFA) cannot passively diffuse across the inner mitochondrial membrane (IMM). They require active transport via the Carnitine Shuttle.

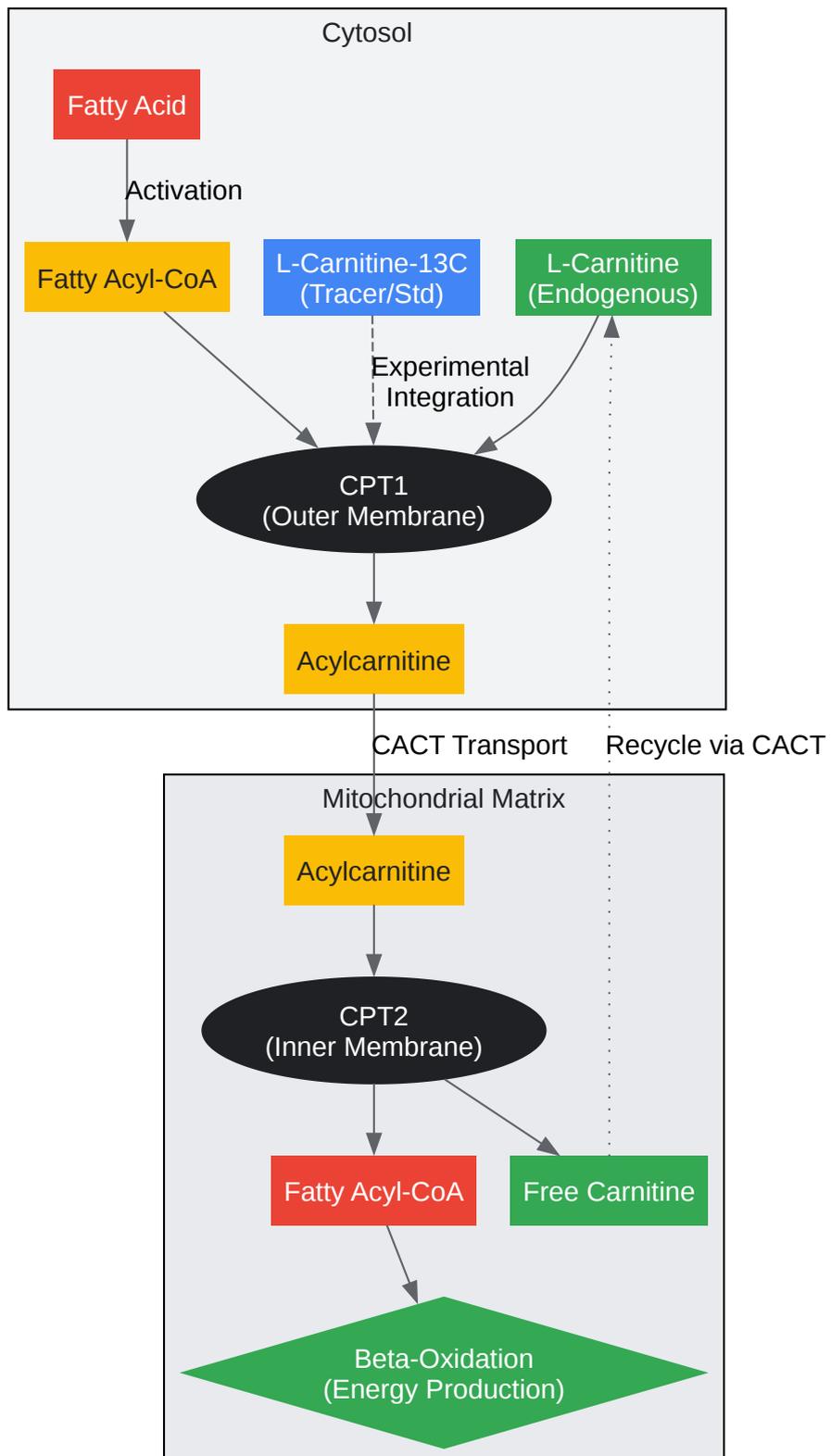
The Transport Logic:

- Activation: Fatty acids are activated to Fatty Acyl-CoA in the cytosol.

- Conversion (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) replaces the CoA moiety with Carnitine, forming Acylcarnitine. This is the rate-limiting step.
- Translocation (CACT): Carnitine-Acylcarnitine Translocase (CACT) moves Acylcarnitine into the matrix while exporting free carnitine.
- Re-esterification (CPT2): CPT2 regenerates Fatty Acyl-CoA inside the matrix for Beta-Oxidation.

Why L-Carnitine-13C? By introducing a known concentration of L-Carnitine-13C (often labeled on the N-methyl groups or the carbon backbone), researchers can quantify the pool size of free carnitine and, through derivatization or specific scanning, normalize the quantification of acylcarnitine species generated during FAO.

Visualizing the Shuttle Dynamics



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Figure 1: The Carnitine Shuttle Mechanism. L-Carnitine-13C integrates into the cytosolic pool, allowing tracking of transport kinetics or quantification of acylcarnitine species via Mass Spectrometry.

Technical Superiority: 13C vs. Deuterium

In quantitative mass spectrometry (MS), the choice of internal standard (IS) dictates data integrity.

Feature	L-Carnitine-13C (Carbon-13)	L-Carnitine-d3/d9 (Deuterium)	Impact on Mitochondrial Studies
Bond Stability	High (C-C bonds are stable)	Moderate (C-D bonds can exchange)	13C prevents signal loss during acidic derivatization steps often used in acylcarnitine profiling.
Chromatography	Co-elutes perfectly with analyte	May show "Deuterium Isotope Effect"	13C ensures identical retention times, vital for accurate peak integration in LC-MS.
Biological Inertness	Identical kinetics to natural substrate	Potential Kinetic Isotope Effect (KIE)	13C is preferred for flux analysis where the rate of enzymatic conversion is being measured.
Mass Shift	+3 Da (if trimethyl-13C3)	+3 Da (if trimethyl-d3)	Both provide sufficient mass separation, but 13C signals are cleaner in complex matrices.

Expert Insight: When performing in vitro incubations to measure CPT1 activity, using a deuterated substrate can sometimes artificially slow the reaction rate due to the primary KIE if

the labeled position is involved in the bond breaking (less likely for methyl labels, but possible). ¹³C eliminates this variable entirely.

Experimental Protocol: Acylcarnitine Profiling via MS/MS

This protocol describes the quantification of acylcarnitines in biological samples (plasma or cell lysate) using L-Carnitine-¹³C as the internal standard. This is the industry-standard method for detecting mitochondrial FAO disorders.

Objective: Quantify C2 through C18 acylcarnitine species.

Materials

- Internal Standard: L-Carnitine-¹³C (methyl-¹³C₃) Chloride.
- Extraction Solvent: Methanol (HPLC Grade) containing dissolved Internal Standard.
- Derivatizing Agent: 3N HCl in n-Butanol (for butylation).
- Instrumentation: Tandem Mass Spectrometer (Triple Quadrupole) with ESI source.

Step-by-Step Workflow

- Sample Preparation:
 - Aliquot 10 µL of plasma or normalized cell lysate into a 96-well plate.
 - Add 100 µL of Methanol containing L-Carnitine-¹³C IS.
 - Rationale: This step precipitates proteins while introducing the standard immediately to account for any extraction losses.
- Extraction & Drying:
 - Vortex for 2 minutes; Centrifuge at 2,000 x g for 5 minutes.
 - Transfer supernatant to a fresh plate.

- Evaporate solvent under Nitrogen flow at 45°C until dry.
- Derivatization (Butylation):
 - Add 50 µL of 3N HCl in n-Butanol.
 - Incubate at 65°C for 15 minutes.
 - Mechanism: This converts the carboxylic acid group of carnitine/acylcarnitines into butyl esters.
 - Why? Butylation increases ionization efficiency and promotes a specific fragmentation pattern (Precursor Ion Scan of 85 Da) that simplifies detection.
 - Critical Note: If using ¹³C-labeled carnitine, ensure the label is not on the carboxyl group if you are tracking the backbone, although methyl-labeling is standard and unaffected by esterification.
- Reconstitution:
 - Dry the plate again under Nitrogen.
 - Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water).
- MS/MS Acquisition:
 - Mode: Precursor Ion Scan (Pre 85).
 - Physics: Upon collision-induced dissociation (CID), butyl-carnitines lose the butyl group and trimethylamine, generating a characteristic fragment at m/z 85.
 - ¹³C Adjustment: For L-Carnitine-¹³C (methyl-¹³C₃), the characteristic fragment will shift. You must scan for Precursor of 88 (85 + 3) to detect the internal standard.

MS/MS Logic Diagram



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Figure 2: Mass Spectrometry Workflow. The shift in fragment mass (m/z 88 vs 85) allows precise separation of the Internal Standard from endogenous carnitine.

Data Interpretation & Troubleshooting

Calculating Concentrations

The concentration of any specific acylcarnitine (

) is calculated using the ratio of its peak intensity (

) to the Internal Standard intensity (

), multiplied by the concentration of the IS (

).

- RF (Response Factor): While often assumed to be 1.0 for homologs, strictly accurate quantification requires a response factor correction derived from a calibration curve, especially as chain length increases (C16/C18).

Key Mitochondrial Signatures

- High C0 (Free Carnitine) / Low Acylcarnitines: Suggests CPT1 deficiency (failure to import fats).
- High C16/C18 Acylcarnitines: Suggests CPT2 or Translocase deficiency (fats enter but get stuck).

- High C2 (Acetylcarnitine): Indicates active Beta-Oxidation (overflow of Acetyl-CoA).

Common Pitfalls

- Incomplete Derivatization: If the incubation temp is too low, butylation is incomplete. Monitor the ratio of Butylated-IS to Non-Butylated-IS.
- Ion Suppression: Phospholipids in plasma can suppress signal. The use of ¹³C-Carnitine corrects for this better than external calibration because the suppression affects the analyte and the co-eluting ¹³C-IS equally.

References

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Author Note: This guide synthesizes standard operating procedures for clinical metabolomics. Always validate protocols with your specific mass spectrometer configuration.

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Phone: (601) 213-4426
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